1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is a complex organic compound that belongs to the class of indole alkaloids. This compound is characterized by its unique hexahydropyrrolo[2,3-b]indole skeleton, which is a common structural motif in many bioactive natural products. The presence of multiple chiral centers and the hexahydro structure make it an interesting subject for synthetic and medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves the organocatalytic asymmetric selenofunctionalization of tryptamine derivatives. This method uses chiral phosphoric acid as a catalyst to achieve high yields and enantioselectivity . Another approach involves the conversion of 3-aminoethyl-3-alkyloxindoles to the desired compound through an addition-cyclization sequence .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Nucleophilic substitution reactions are common, especially on the indole nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine azide and other halogen-based reagents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like mesyl chloride and trimethylamine are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include various azido and selenyl derivatives, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole involves the formation of a key discrete seleniranium ion intermediate. This intermediate is then trapped by internal amine through nucleophilic attack, leading to the formation of the final product . The compound’s molecular targets and pathways are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole: This compound has similar structural features but differs in the substitution pattern.
3a-Azido-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole: This derivative is formed through azidation reactions and has distinct chemical properties.
Uniqueness
1,3a-Dimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole is unique due to its specific substitution pattern and the presence of multiple chiral centers
Eigenschaften
CAS-Nummer |
90158-18-2 |
---|---|
Molekularformel |
C12H16N2 |
Molekulargewicht |
188.27 g/mol |
IUPAC-Name |
3,8b-dimethyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indole |
InChI |
InChI=1S/C12H16N2/c1-12-7-8-14(2)11(12)13-10-6-4-3-5-9(10)12/h3-6,11,13H,7-8H2,1-2H3 |
InChI-Schlüssel |
ZMRXCEQBVUQGLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC12CCN(C1NC3=CC=CC=C23)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.